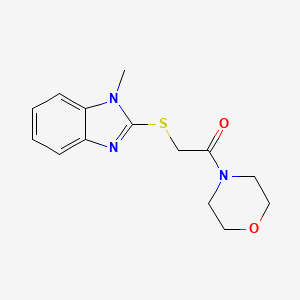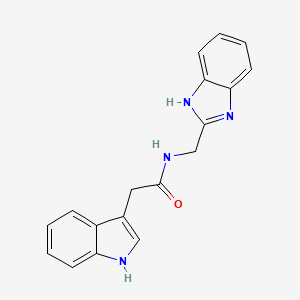
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of different signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also modulates the activity of opioid receptors, which are involved in the regulation of pain.
Biochemical and physiological effects:
This compound has been shown to have different biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and can also reduce the expression of COX-2, which is involved in the regulation of inflammation. It has also been shown to have analgesic effects and can modulate the activity of opioid receptors. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide in lab experiments include its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity against different cancer cell lines and can also inhibit the production of pro-inflammatory cytokines. However, its limitations include the lack of information on its toxicity and pharmacokinetics, which need to be studied further.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide. One direction is to study its toxicity and pharmacokinetics in more detail, as this will be important for its potential use as a therapeutic agent. Another direction is to study its potential applications in other fields, such as neuroscience and immunology. Finally, the development of new synthesis methods for this compound and its derivatives could also be an interesting area of research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl diazoacetate in the presence of a rhodium catalyst, followed by the reaction of the resulting cyclopropane derivative with methylamine to yield the final product. Other methods involve the use of different reagents and catalysts, such as copper(II) acetate and tert-butyl hydroperoxide.
Applications De Recherche Scientifique
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects and can modulate the activity of opioid receptors.
Propriétés
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-9-13(10)15(17)16-14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10,13-14H,4,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGYNJPPGFSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)

![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
